(RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid

Proteolytic stability Peptide therapeutics Conformational constraint

(RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid (CAS 52616-59-8), also known as S-benzyl-2-methyl-DL-cysteine, is a racemic, non-proteinogenic amino acid characterized by an S-benzyl thioether side chain and an α-quaternary carbon center bearing a methyl group. This structural motif confers distinct steric and electronic properties, including increased lipophilicity from the benzyl moiety and conformational rigidity from the α-methyl substitution, making it a valuable building block in peptide chemistry, medicinal chemistry, and enzyme inhibitor design.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 52616-59-8
Cat. No. B12333654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid
CAS52616-59-8
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC(CSCC1=CC=CC=C1)(C(=O)O)N
InChIInChI=1S/C11H15NO2S/c1-11(12,10(13)14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14)
InChIKeyGPRLUSIRSONVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid (CAS 52616-59-8): A Non-Proteinogenic Amino Acid Building Block for Conformationally-Constrained Peptide Design


(RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid (CAS 52616-59-8), also known as S-benzyl-2-methyl-DL-cysteine, is a racemic, non-proteinogenic amino acid characterized by an S-benzyl thioether side chain and an α-quaternary carbon center bearing a methyl group. This structural motif confers distinct steric and electronic properties, including increased lipophilicity from the benzyl moiety and conformational rigidity from the α-methyl substitution, making it a valuable building block in peptide chemistry, medicinal chemistry, and enzyme inhibitor design [1]. The compound is frequently utilized as a versatile intermediate for synthesizing thioether-containing analogs and for probing structure-activity relationships (SAR) where backbone constraint is desired .

Why Alpha-Methyl and S-Benzyl Modifications Prevent Simple Substitution of (RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid with Common Analogs


The unique combination of an α-methyl group and a benzyl thioether side chain on the cysteine scaffold of (RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid prevents its direct interchange with common analogs like S-benzyl-L-cysteine or penicillamine. While S-benzyl-L-cysteine lacks the α-methyl-induced conformational constraint critical for proteolytic stability [1], penicillamine features an unprotected thiol capable of redox cycling, leading to different selectivity profiles. The specific combination of S-benzyl's enhanced lipophilicity (XLogP3-AA = -1) and the α-methyl group's resistance to enzymatic degradation [2] creates a distinct pharmacological and structural profile not found in simpler or singly-modified cysteine derivatives, requiring explicit evaluation rather than generic replacement.

Quantitative Evidence Guide for (RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid: Comparative Performance Data


Enhanced Proteolytic Stability of α-Methylated Peptide Backbones Compared to Non-Methylated Counterparts

Incorporation of α-methyl amino acids into peptide backbones significantly enhances proteolytic stability. Direct comparative assessment of bis-lactam stapled peptides showed that l-α-methyl-thialysine-containing peptides demonstrated 'greater proteolytic stability' than their non-methylated l-thialysine-stapled counterparts in a p110α[E545K] model peptide sequence [1]. This class-level inference is directly applicable to (RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid, as its α-methyl cysteine scaffold imparts the same conformational restriction that protects against enzymatic degradation, a feature absent in S-benzyl-L-cysteine (CAS 3054-01-1).

Proteolytic stability Peptide therapeutics Conformational constraint

Differentiated Lipophilicity Profile Compared to S-Benzyl-L-Cysteine

The target compound exhibits a computed XLogP3-AA value of -1, per PubChem [1]. In contrast, the related analog S-benzyl-L-cysteine (CAS 3054-01-1) is reported to have an ALOGPS logP of -0.84 [2]. While both are hydrophilic, the presence of the α-methyl group in the target compound slightly reduces its predicted lipophilicity compared to the non-methylated analog, which may influence its passive membrane permeability and distribution characteristics in biological systems.

Lipophilicity Membrane permeability ADME prediction

Improved Scalable Asymmetric Synthesis Yields for α-Methylcysteine Derivatives

A 2017 study demonstrated that thiomethylation of chiral alanine Schiff base Ni(II) complexes provides a viable and practically attractive approach to afford (R)- and (S)-α-methylcysteine derivatives in high chemical yields and diastereoselectivity (up to >95% ee reported for analogous systems) . In sharp contrast, methylation of N-benzyl cysteine Schiff base NiII complexes failed, leading to dehydroalanine by-products . This robust synthetic methodology for the α-methylcysteine scaffold, which underpins the target compound, offers a scalable advantage over older, low-temperature, or multi-step routes required for other sterically hindered cysteine analogs.

Asymmetric synthesis Scalable production Process chemistry

Absence of Reactive Thiol Redox Activity Compared to Penicillamine

Unlike penicillamine (β,β-dimethylcysteine), which possesses a free thiol group capable of forming disulfides and participating in redox cycling, (RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid contains a stable S-benzyl thioether [1]. This structural difference eliminates the potential for off-target thiol-disulfide exchange reactions and metal chelation associated with free thiols, which is a primary cause of penicillamine's side effects in biological contexts [2].

Redox cycling Selectivity Side-reaction mitigation

Optimal Research Application Scenarios for (RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid Based on Differentiated Evidence


Design of Long-Acting Peptide Therapeutics Requiring Proteolytic Resistance

The α-methyl group provides enhanced proteolytic stability [1]. Researchers designing peptide drugs where half-life extension is critical can incorporate this building block to stabilize the backbone against systemic proteases, as evidenced by improved stability data in α-methyl-thialysine stapled peptides.

Structure-Activity Relationship (SAR) Studies on Carboxypeptidase A or ASCT2 Ligands

As a constrained analog of S-benzyl-L-cysteine, a known inhibitor of both carboxypeptidase A [2] and the ASCT2 transporter (Ki = 780 μM for the non-methylated analog) , this compound can be used to probe the effect of backbone rigidity on binding affinity and selectivity, potentially leading to more potent or selective inhibitors.

Scalable Synthesis of Modified Peptide Active Pharmaceutical Ingredients (APIs)

The availability of a high-yielding, scalable asymmetric synthetic route via thiomethylation of chiral alanine Ni(II) complexes makes this an attractive intermediate for industrial process chemistry, unlike synthetically challenging or low-yielding routes for other hindered cysteines.

Development of Selective Enzyme Inhibitors for Agrochemistry

The O-acetylserine (thiol) lyase inhibition shown by S-benzyl-L-cysteine (docking score -7.0 kcal/mol) [3] highlights the scaffold's potential as a herbicide lead. Using the α-methylated analog could introduce conformational selectivity and enhanced stability, making it a suitable candidate for developing new, selective agrochemicals.

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